molecular formula C21H24BrClN4O B12023168 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

Cat. No.: B12023168
M. Wt: 463.8 g/mol
InChI Key: COLPVFMOYARMMI-LFVJCYFKSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a chlorobenzyl group, and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-chlorobenzylpiperazine in the presence of a suitable hydrazide. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and chlorobenzyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is unique due to the presence of both bromophenyl and chlorobenzyl groups, which impart distinct chemical properties and potential biological activities. The combination of these functional groups with the piperazine ring makes this compound a valuable candidate for various research applications.

Properties

Molecular Formula

C21H24BrClN4O

Molecular Weight

463.8 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24BrClN4O/c1-16(17-6-8-19(22)9-7-17)24-25-21(28)15-27-12-10-26(11-13-27)14-18-4-2-3-5-20(18)23/h2-9H,10-15H2,1H3,(H,25,28)/b24-16+

InChI Key

COLPVFMOYARMMI-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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